N-(4-氯-2-甲氧基苯基)-3-氧代丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

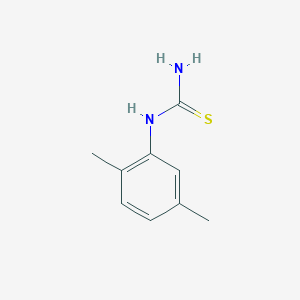

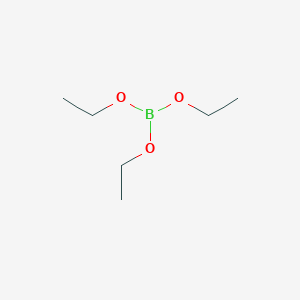

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is a chemical compound that belongs to the class of aryl-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to a 3-oxobutanamide moiety. The specific structure of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide suggests that it would have a chloro and methoxy substituent on the aromatic ring, which could influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related N-aryl-3-oxobutanamides typically involves multi-component reactions, as seen in the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . These reactions often use N-aryl-3-oxobutanamides as starting materials, which react with other reagents like salicylaldehyde and urea in the presence of a catalyst such as NaHSO4. Although the specific synthesis route for N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide detailed information on the molecular geometry, conformational flexibility, and crystal packing, which are essential for understanding the behavior of these compounds in different environments.

Chemical Reactions Analysis

The chemical reactivity of N-aryl-3-oxobutanamides can be influenced by the presence of substituents on the aromatic ring. For instance, the intramolecular charge transfer interactions and the involvement of specific atoms in crystal packing interactions have been studied . Additionally, the formation of intermolecular hydrogen bonds in the solid state, which can be disrupted in solution, is a notable feature of these compounds . These interactions are crucial for the stability and reactivity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide can be inferred from related compounds. For example, the molecular electrostatic potential distribution, non-linear optical properties, and frontier molecular orbitals have been calculated for similar molecules . These properties are indicative of how the compound might interact with other molecules and its potential applications in various fields, such as materials science or pharmaceuticals.

科学研究应用

营养保健品和食品添加剂作用

N-(4-氯-2-甲氧基苯基)-3-氧代丁酰胺在结构上与绿原酸相关,绿原酸是一种以治疗代谢综合征而闻名的化合物,主要具有抗氧化、抗炎、抗脂质、抗糖尿病和降压活性。由于其对包括细菌、酵母菌、霉菌、病毒和变形虫在内的广泛生物的抗微生物活性,它也被用作食品添加剂。其抗氧化性质,特别是对脂质氧化的抗氧化性,使其成为膳食补充剂和功能性食品的合适候选者(Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017)。

环境影响和毒性

N-(4-氯-2-甲氧基苯基)-3-氧代丁酰胺在结构上与甲氧氯环已相关,后者是一种具有前雌激素活性的环境雌激素。已证明其代谢物对雌性的生育能力、早期妊娠和子宫内发育产生不良影响,以及产前暴露后社会行为的改变。甲氧氯环的生殖毒性是明显的,但其对人类健康的重要性仍在研究中(Cummings, 1997)。

药理学特性

与N-(4-氯-2-甲氧基苯基)-3-氧代丁酰胺在结构上相关的美托克拉姆,用于各种胃肠道疾病。它影响胃肠道的蠕动,包括改善食管括约肌的静息张力、胃的张力和蠕动,以及加速胃排空。其效果可被阿托品阻断,并且可以在动物和人类平滑肌体外再现。美托克拉姆还影响其他药物的吸收,并具有表明其为中枢多巴胺拮抗剂的行为特性(Pinder, Brogden, Sawyer, Speight, & Avery, 2012)。

生殖毒性

与N-(4-氯-2-甲氧基苯基)-3-氧代丁酰胺在结构上相关的苯甲酮-3是一种常用的紫外线过滤剂和食品添加剂。其暴露已与生殖毒性有关,包括出生体重的改变、妊娠年龄的变化以及类固醇激素基因的紊乱。确切的机制尚不清楚,但这些关联可能归因于BP-3的内分泌干扰效应(Ghazipura, McGowan, Arslan, & Tanzib Hossain, 2017)。

作用机制

Target of Action

The primary targets of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide are currently unknown .

Result of Action

The molecular and cellular effects of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide’s action are currently unknown . Understanding these effects requires further experimental studies.

安全和危害

未来方向

属性

IUPAC Name |

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUYYSQQVMVIDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)

![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)

![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)